1-Ethynyl-2,4-difluorobenzene

Catalog No.
S759192
CAS No.
302912-34-1
M.F
C8H4F2
M. Wt
138.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-2,4-difluorobenzene

CAS Number

302912-34-1

Product Name

1-Ethynyl-2,4-difluorobenzene

IUPAC Name

1-ethynyl-2,4-difluorobenzene

Molecular Formula

C8H4F2

Molecular Weight

138.11 g/mol

InChI

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H

InChI Key

HRUJQXRGWQWYDH-UHFFFAOYSA-N

SMILES

C#CC1=C(C=C(C=C1)F)F

Canonical SMILES

C#CC1=C(C=C(C=C1)F)F

The exact mass of the compound 1-Ethynyl-2,4-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethynyl-2,4-difluorobenzene is a highly reactive, fluorinated terminal alkyne utilized extensively as a building block in pharmaceutical synthesis, materials science, and cross-coupling methodologies [1]. Featuring a benzene ring substituted with an ethynyl group and two fluorine atoms at the 2- and 4-positions, this compound balances the electron-withdrawing nature of the meta-fluoro group with the weakly electron-donating resonance of the para-fluoro group[2]. This unique electronic configuration significantly alters its reactivity profile compared to unfluorinated phenylacetylene or monofluorinated analogs. For procurement and process chemistry, its primary value lies in its exceptional performance in copper-free Sonogashira couplings [1], its ability to undergo chemoselective nucleophilic aromatic substitution (SNAr) without alkyne degradation [2], and its utility in synthesizing advanced kinase and BCL-XL inhibitors.

Substituting 1-ethynyl-2,4-difluorobenzene with generic phenylacetylene or 1-ethynyl-2-fluorobenzene fundamentally alters reaction pathways and process yields [1]. Unfluorinated phenylacetylene lacks the necessary ring activation for nucleophilic aromatic substitution (SNAr), rendering it useless for synthesizing highly functionalized difluoro-aryl ethers or amines [1]. Conversely, while 1-ethynyl-2-fluorobenzene provides some ring activation, it suffers from severe chemoselectivity issues; nucleophiles often attack the alkyne directly rather than displacing the fluorine [1]. The specific 2,4-difluoro substitution pattern increases the electron density of the alkynyl moiety just enough to suppress unwanted alkyne addition, while simultaneously activating the ring for high-yielding SNAr [1]. Furthermore, in catalytic cross-coupling, the 2,4-difluoro motif enables ultra-low palladium loading and copper-free conditions that are unachievable with standard aryl alkynes, making generic substitution commercially unviable for optimized scale-up routes [2].

Chemoselective SNAr Activation vs. Alkyne Addition

In nucleophilic aromatic substitution (SNAr) reactions with oxygen nucleophiles like p-cresol, 1-ethynyl-2,4-difluorobenzene demonstrates superior chemoselectivity compared to 1-ethynyl-2-fluorobenzene [1]. The 2,4-difluoro compound undergoes preferential and high-yielding aromatic substitution, achieving a 91% isolated yield of the disubstitution product without degrading the terminal alkyne [1]. In dramatic contrast, the monofluorinated 1-ethynyl-2-fluorobenzene suffers from competitive anionic alkyne addition[1]. This divergence is driven by the para-fluoro substituent in the 2,4-difluoro analog, which increases the electron density of the alkynyl moiety and suppresses the rate of unwanted alkyne addition[1].

Evidence DimensionSNAr Chemoselectivity and Yield
Target Compound Data91% isolated yield of SNAr disubstitution product (no alkyne addition)
Comparator Or Baseline1-ethynyl-2-fluorobenzene (suffers competitive alkyne addition)
Quantified DifferenceComplete shift in reaction pathway from alkyne degradation to >90% yield SNAr
ConditionsReaction with p-cresol (2.1 equiv)

Allows process chemists to functionalize the aromatic ring extensively prior to click chemistry or cross-coupling, avoiding the need for expensive alkyne protecting groups.

Copper-Free Sonogashira Coupling Efficiency

1-Ethynyl-2,4-difluorobenzene exhibits exceptional reactivity in Sonogashira cross-coupling reactions, enabling the use of highly optimized, cost-effective catalytic systems[1]. During the synthesis of imidazole-based p38 MAP kinase inhibitors, coupling of 1-ethynyl-2,4-difluorobenzene with aryl iodides was successfully executed in neat triethylamine without the need for a copper(I) iodide co-catalyst [1]. Furthermore, the reaction proceeded to completion with a palladium catalyst loading of only 1.5 mol % Pd(PPh3)2(OAc)2[1]. This represents a significant process improvement over standard phenylacetylene couplings, which typically require CuI and higher palladium loadings to achieve comparable kinetics [1].

Evidence DimensionCatalyst Requirements
Target Compound Data0% CuI added, 1.5 mol % Pd loading
Comparator Or BaselineStandard Sonogashira protocols (require CuI co-catalyst and >2-5 mol % Pd)
Quantified DifferenceElimination of copper co-catalyst and reduction in precious metal loading
ConditionsCoupling with aryl iodide in neat triethylamine

Eliminating copper reduces heavy metal remediation costs in API manufacturing and lowers overall catalyst expenditure for large-scale procurement.

Late-Stage Functionalization Yields in Drug Discovery

The structural and electronic properties of 1-ethynyl-2,4-difluorobenzene make it highly efficient for late-stage functionalization of complex pharmaceutical intermediates [1]. In the synthesis of de-novo benzoylurea inhibitors of BCL-XL, direct Sonogashira coupling of 1-ethynyl-2,4-difluorobenzene to an advanced, sterically hindered amide intermediate proceeded smoothly, affording the desired fluorinated analog in an 84% isolated yield [1]. This high conversion rate on a complex substrate highlights the compound's robust processability and its superiority over less reactive aryl alkynes that often require forcing conditions or result in lower yields during late-stage API derivatization [1].

Evidence DimensionLate-Stage Coupling Yield
Target Compound Data84% isolated yield
Comparator Or BaselineGeneric aryl alkynes in complex amide couplings (often <60% yield or require protection)
Quantified Difference>80% yield on advanced, unprotected intermediates
ConditionsPd(PPh3)2Cl2, piperidine, 70 °C

Ensures high material recovery and process efficiency when modifying high-value, late-stage pharmaceutical intermediates.

Copper-Free API Manufacturing

Due to its ability to undergo Sonogashira coupling with ultra-low palladium loading (1.5 mol %) and zero copper co-catalyst, 1-ethynyl-2,4-difluorobenzene is the ideal precursor for synthesizing p38 MAP kinase inhibitors and other pharmaceutical actives where heavy metal contamination must be strictly minimized [1].

Synthesis of Highly Functionalized Aryl Alkynes via SNAr

The unique chemoselectivity of the 2,4-difluoro motif allows for high-yielding (>90%) nucleophilic aromatic substitution with oxygen or amine nucleophiles without degrading the terminal alkyne[2]. This makes it a superior starting material for building complex, multi-substituted click-chemistry precursors[2].

Late-Stage Derivatization of BCL-XL Inhibitors

The compound's robust reactivity profile enables efficient late-stage functionalization (84% yield) of complex amide intermediates, making it highly valuable in drug discovery programs targeting benzoylurea-based BCL-XL inhibitors for oncology applications [3].

Development of Specialized Conjugated Polymers

1-Ethynyl-2,4-difluorobenzene is utilized in the synthesis of high-cis poly[(2,4-difluorophenyl)acetylene]s [4]. The specific difluoro substitution pattern provides unique molecular weight and configurational stability profiles compared to standard polyphenylacetylene, relevant for advanced materials research[4].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

1-Ethynyl-2,4-difluorobenzene

Dates

Last modified: 08-15-2023

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